molecular formula C19H23NO3 B12173030 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol

Cat. No.: B12173030
M. Wt: 313.4 g/mol
InChI Key: NYBUYXYXLYTMED-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the Propanol Group: The propanol group can be introduced through a nucleophilic substitution reaction, where a halogenated propanol reacts with the isoquinoline derivative.

    Methoxylation: The methoxy group can be introduced through an etherification reaction, where a phenol derivative reacts with a methylating agent such as dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoquinoline derivatives.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenoxypropan-2-ol: Lacks the methoxy group, which may affect its biological activity.

    1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methoxyphenoxy)propan-2-ol: Has the methoxy group in a different position, which may influence its reactivity and interactions.

Uniqueness

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol is unique due to the specific positioning of the methoxy group, which can affect its chemical properties and biological activity. This uniqueness can make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C19H23NO3/c1-22-18-7-4-8-19(11-18)23-14-17(21)13-20-10-9-15-5-2-3-6-16(15)12-20/h2-8,11,17,21H,9-10,12-14H2,1H3

InChI Key

NYBUYXYXLYTMED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN2CCC3=CC=CC=C3C2)O

Origin of Product

United States

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